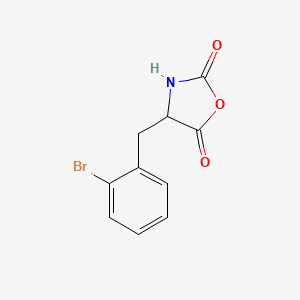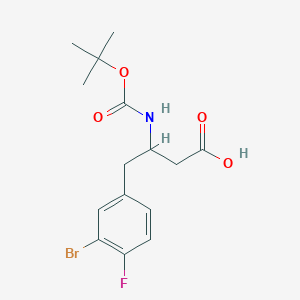
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes both bromine and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in dry ether is often used.
Oxidation Reactions: Potassium permanganate (KMnO4) in an alkaline medium is a typical reagent.
Major Products Formed
Substitution Reactions: Products include 3-(2-Iodo-6-fluorophenyl)-3-oxopropanenitrile.
Reduction Reactions: Products include 3-(2-Bromo-6-fluorophenyl)-3-hydroxypropanenitrile.
Oxidation Reactions: Products include 3-(2-Bromo-6-fluorophenyl)-3-oxopropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-fluoroanisole: A versatile compound used in pharmaceuticals and agrochemicals.
2-Bromo-6-fluoro-3-propoxyphenylboronic acid: Used in organic synthesis and materials science.
2-Bromo-3-fluorophenol: Employed in the synthesis of various organic compounds.
Uniqueness
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile is unique due to its combination of bromine, fluorine, and nitrile functionalities
Propiedades
Fórmula molecular |
C9H5BrFNO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
3-(2-bromo-6-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 |
Clave InChI |
NGWWBCPMFABUDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(=O)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)



![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)




![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)



